molecular formula C24H26N2O2 B12474896 N'-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide

N'-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B12474896
M. Wt: 374.5 g/mol
InChI Key: AEJSVVGIYXYMDR-UHFFFAOYSA-N
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Description

N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide is a compound that features an adamantane core, a structure known for its stability and unique three-dimensional shape.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of adamantan-2-one with 2-hydroxy-2,2-diphenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects is not fully understood. it is believed to involve interactions with cellular targets that disrupt normal cellular processes. For example, its antiproliferative activity may be due to its ability to interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(adamantan-2-ylidene)-2-hydroxy-2,2-diphenylacetohydrazide stands out due to its combination of an adamantane core with a hydrazide group, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-adamantylideneamino)-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C24H26N2O2/c27-23(26-25-22-18-12-16-11-17(14-18)15-19(22)13-16)24(28,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16-19,28H,11-15H2,(H,26,27)

InChI Key

AEJSVVGIYXYMDR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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